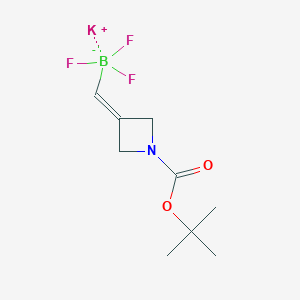

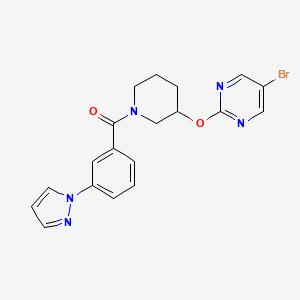

Potassium ((1-(tert-butoxycarbonyl)azetidin-3-ylidene)methyl)trifluoroborate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Potassium ((1-(tert-butoxycarbonyl)azetidin-3-ylidene)methyl)trifluoroborate is a chemical compound with the CAS Number: 2254447-10-2 . It has a molecular weight of 277.14 . The compound is stored in an inert atmosphere at temperatures between 2-8°C . It is a solid in physical form .

Molecular Structure Analysis

The compound has the linear formula C9H16BF3KNO2 . Its IUPAC name is potassium { [1- (tert-butoxycarbonyl)-3-azetidinyl]methyl} (trifluoro)borate (1-) . The InChI key for the compound is RFYIUAKJQXQXST-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It is stored in an inert atmosphere at temperatures between 2-8°C .科学的研究の応用

Application in Suzuki-Miyaura Cross-Couplings

Potassium [1-(tert-Butoxycarbonyl)-1H-indol-2-yl]trifluoroborate has been used effectively in Suzuki-type coupling reactions. This compound has been shown to successfully couple with various aryl and hetaryl bromides. The reactivity of this compound towards coupling partners other than bromide derivatives has also been evaluated, indicating its versatility in cross-coupling reactions (Kassis, Bénéteau, Mérour, & Routier, 2009).

Application in Elastase Inhibition

In a study exploring potential elastase inhibitors, 1-alkoxycarbonyl-3-bromoazetidin-2-ones were prepared by reacting (3S)-3-(tert-butoxycarbonyl) amino azetidine-2-one with various chloroformates, followed by specific transformations. These compounds were found to act as transient inhibitors of porcine pancreatic elastase (PPE), indicating their potential application in the field of enzyme inhibition (Beauve, Tjoens, Touillaux, Lamotte‐Brasseur, Marchand‐Brynaert, & Fastrez, 1999).

Application in Nickel-Catalyzed Cycloadditions

The compound has been utilized in the presence of a nickel catalyst for intermolecular (4+2) cycloaddition with 3-azetidinones and 3-oxetanone. This process leads to the formation of borylated dihydropyridinones and dihydropyranones, showcasing its role in nickel-catalyzed C-C bond activation (Elwrfalli, Esvan, Robertson, & Aïssa, 2019).

Application in Trifluoromethylation Reactions

Potassium (trifluoromethyl)trimethoxyborate, related to the compound , has been introduced as a new source of CF3 nucleophiles in copper-catalyzed trifluoromethylation reactions. This development underscores the compound's potential application in the synthesis of benzotrifluorides (Knauber, Arikan, Röschenthaler, & Goossen, 2011).

Safety and Hazards

特性

IUPAC Name |

potassium;trifluoro-[[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-ylidene]methyl]boranuide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14BF3NO2.K/c1-9(2,3)16-8(15)14-5-7(6-14)4-10(11,12)13;/h4H,5-6H2,1-3H3;/q-1;+1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZMGCEHHRJUEOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C=C1CN(C1)C(=O)OC(C)(C)C)(F)(F)F.[K+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BF3KNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium ((1-(tert-butoxycarbonyl)azetidin-3-ylidene)methyl)trifluoroborate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(4-hydroxy-3-methoxyphenyl)-2-(propylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2431982.png)

![1-[1-(2-Chloro-6-fluorobenzoyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2431985.png)

![3-{[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-1-[(thiophen-2-yl)methyl]urea](/img/structure/B2431986.png)

![N-(2-Methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2431990.png)

![3-[[4-(2-Methylphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one](/img/structure/B2431995.png)

![3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-6-(4-trifluoromethanesulfonylpiperazin-1-yl)-3,4-dihydroquinazolin-4-one](/img/structure/B2431996.png)

![1-(5-chloro-2-methoxyphenyl)sulfonyl-4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidine](/img/structure/B2431998.png)

methanone O-benzyloxime](/img/structure/B2432000.png)